2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
Description
The compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to an ortho-tolyl (o-tolyl) group. Its molecular framework is characterized by:
Properties
CAS No. |
923216-54-0 |
|---|---|
Molecular Formula |
C23H19ClN4O3 |
Molecular Weight |
434.88 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
NJEMJWSLXRRVGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN4O3
- Molecular Weight : Approximately 450.9 g/mol
- CAS Number : 923141-04-2
The presence of chlorine substituents and aromatic rings enhances the compound's chemical reactivity and biological interactions, making it a subject of interest in pharmacological research.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study assessing its effects on various cancer cell lines demonstrated significant antiproliferative effects, particularly against breast (MCF7), colon (HT-29), and melanoma (M21) cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range, indicating potent activity.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 50 | Cell cycle arrest at G2/M phase |
| HT-29 | 45 | Disruption of microtubule integrity |
| M21 | 60 | Induction of apoptosis |
These findings suggest that the compound may act by binding to the colchicine-binding site on β-tubulin, disrupting cytoskeletal dynamics and leading to cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It was evaluated for cyclooxygenase (COX) inhibition, where it demonstrated significant activity compared to standard anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicated that modifications to the aromatic rings can enhance COX-2 selectivity without increasing ulcerogenic liability .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Inhibition : The compound effectively halts cell cycle progression in cancer cells.
- Microtubule Disruption : By binding to β-tubulin, it disrupts microtubule formation, which is crucial for mitosis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the application of this compound in chick chorioallantoic membrane (CAM) assays. The results indicated that it efficiently inhibited angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4), but with lower toxicity profiles on developing embryos .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Structural Insights :
Key Research Findings and Inferences
Anticancer Potential: The 4-chlorobenzyl and pyrido[3,2-d]pyrimidine moieties in the target compound align with structural features of known antiproliferative agents (e.g., ’s oxadiazole derivatives) .
Target Selectivity : The o-tolyl group may confer selectivity over dimethoxyphenyl analogs () due to steric and electronic differences .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrido[3,2-d]pyrimidine precursors with substituted acetamides. Key steps:
- Alkylation of the pyrido-pyrimidine core with 4-chlorobenzyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Coupling with o-tolyl acetamide via nucleophilic substitution or amide bond formation .
- Optimization of solvents (e.g., acetonitrile or DMSO) and reaction times (12–24 hours) is critical for purity (>95%) .
- Characterization : Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC .
Q. What are the key structural features influencing this compound’s physicochemical properties?
- Methodological Answer :
- Core scaffold : Pyrido[3,2-d]pyrimidine with 2,4-dioxo groups enhances hydrogen-bonding potential with biological targets .
- Substituents :
- 4-Chlorobenzyl group increases lipophilicity (logP ~3.2), aiding membrane permeability .
- o-Tolyl acetamide introduces steric bulk, potentially affecting binding selectivity .
- Molecular Weight : ~450 g/mol (within Lipinski’s rule limits) .
Q. Which standard assays are used to evaluate its biological activity?
- Methodological Answer :
- Anticancer : MTT assay (IC₅₀ determination in cancer cell lines, e.g., MCF-7 or HepG2) .
- Anti-inflammatory : COX-2 inhibition assays via ELISA .
- Enzyme inhibition : Kinase profiling (e.g., EGFR or Aurora kinases) using fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?
- Methodological Answer :
- Substituent variation : Compare analogs with fluorophenyl (), methoxyphenyl ( ), or dichlorophenyl () to map steric/electronic effects.
- Key findings :
- 4-Chlorobenzyl improves cytotoxicity (IC₅₀ reduction by 30% vs. non-chlorinated analogs) .
- o-Tolyl substitution reduces off-target binding vs. m-tolyl derivatives ().
- Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. How to resolve contradictions in reported biological activities across derivatives?
- Methodological Answer :
- Case example : Fluorophenyl analogs () show higher anticancer activity than methoxyphenyl ( ), possibly due to electron-withdrawing effects enhancing target binding.
- Approach :
- Validate activity in standardized assays (e.g., identical cell lines and protocols).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities .
- Analyze metabolic stability (CYP450 assays) to rule out pharmacokinetic confounding .
Q. What experimental designs are recommended for elucidating its mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Proteomics : SILAC labeling + LC-MS/MS to quantify target protein modulation (e.g., apoptosis regulators) .
- Pathway analysis : CRISPR-Cas9 knockout of suspected targets (e.g., NF-κB or PI3K) to confirm functional relevance .
Q. How do stereochemical and conformational properties affect its bioactivity?
- Methodological Answer :
- Stereochemistry : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R vs. S configurations of the acetamide side chain) .
- Conformational analysis : Use X-ray crystallography or DFT calculations to model low-energy conformers and their target compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
